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Hepatotoxicity Profile & Monitoring Protocol

Tovorafenib is associated with a high frequency of liver test abnormalities, though these rarely progress to
severe liver injury [1]. The following monitoring schedule and dose adjustment guidelines are mandated in

the prescribing information.

Table 1: Recommended Hepatotoxicity Monitoring Schedule

Monitoring Parameter Timing of Assessments

| Liver Function Tests (LFTs) (ALT, AST, Bilirubin) | « Before initiation of therapy * One month after

initiation » Every three months thereafter ¢ As clinically indicated [1] [2] [3] |

Table 2: Dose Modification Guidelines for Hepatotoxicity

Grade of Abnormality Management Action

| ALT/AST >5x ULN (in the absence of bilirubin elevation) | Withheld Ojemda until <2x ULN, then resume
at the same or reduced dose [3]. | | ALT/AST >3x ULN with Bilirubin >2x ULN (in the absence of
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cholestasis or other causes) | Permanently discontinue Ojemda [3]. | | Any elevation accompanied by
symptoms or jaundice | Withhold Ojemda until the event resolves to < Grade 1 or baseline, then consider

resumption at a reduced dose or permanent discontinuation [1]. |

Clinical Evidence & Trial Data

The hepatotoxicity profile and management strategies are derived from the pivotal FIREFLY-1 trial, which is

the largest clinical trial to date for BRAF-altered relapsed/refractory pediatric low-grade glioma (pLGG) [4]
[5].

Table 3: Incidence of Liver Test Abnormalities in the FIREFLY-1 Trial Safety Population (N=137)

Laboratory Abnormality Overall Incidence Incidence of Grade =3 ( >5x ULN)
AST Increased 83% 2%

ALT Increased 50% 5%

Bilirubin Increased 22% Not specified [1]

¢ Onset and Management in Trials: In pre-licensure trials, the median time to onset of
aminotransferase elevations was 14 days (range: 3 to 280 days) [1]. These elevations required dose
interruptions in 5% of patients but rarely led to permanent drug discontinuation [1]. No cases of life-
threatening or fatal liver injury were reported [1].

¢ Exclusion of Other Causes: It is important to rule out other potential causes of liver injury during
treatment. The mechanism is suspected to be a direct effect of BRAF and MAPK pathway inhibition
[1]. Furthermore, as tovorafenib is metabolized primarily by CYP 2C8, drug-drug interactions with
inhibitors or inducers of this enzyme should be considered and avoided, as they may alter
tovorafenib exposure and contribute to toxicity [1] [3].

Experimental Protocol Overview

For researchers designing preclinical or clinical studies, the following workflow summarizes the key steps

for hepatotoxicity monitoring and management as implemented in the FIREFLY-1 trial.
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Key Considerations for Protocol Design

e Patient Selection: Confirm the presence of a BRAF fusion, rearrangement, or V600 mutation prior to
treatment initiation, as tovorafenib is not indicated for patients with neurofibromatosis type 1 (NF1)
and may promote tumor growth in NF1-associated tumors without BRAF alterations [4] [3].

¢ Formulation Handling: Note that the oral suspension must be administered within 15 minutes of
preparation, as it will begin to thicken after this time [2].
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e Comprehensive Toxicity Profile: Hepatotoxicity is one of several serious adverse reactions.
Protocols should also include monitoring plans for other risks, including hemorrhage, severe skin
toxicity, photosensitivity, and impacts on growth velocity [4] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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